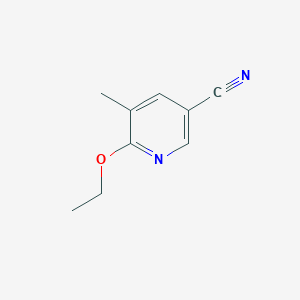

6-Ethoxy-5-methylnicotinonitrile

Description

BenchChem offers high-quality 6-Ethoxy-5-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-5-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-ethoxy-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O/c1-3-12-9-7(2)4-8(5-10)6-11-9/h4,6H,3H2,1-2H3 |

InChI Key |

KPVFVLIVNQWUAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and structure of 6-Ethoxy-5-methylnicotinonitrile

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

6-Ethoxy-5-methylnicotinonitrile (CAS: 1355174-66-1) is a highly functionalized pyridine intermediate used critically in the synthesis of bioactive small molecules.[1][2][3] Characterized by a trisubstituted pyridine core, it features three distinct "handles" for chemical diversification: a nitrile group at C3, a methyl group at C5, and an ethoxy group at C6.

This architecture makes it a privileged scaffold in the development of kinase inhibitors (e.g., FGFR, CHK1) and anti-inflammatory agents . Its electronic properties are defined by the push-pull system between the electron-donating ethoxy group and the electron-withdrawing nitrile, facilitating unique reactivity patterns essential for late-stage lead optimization.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 6-Ethoxy-5-methylpyridine-3-carbonitrile |

| CAS Number | 1355174-66-1 |

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to off-white crystalline solid |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| H-Bond Acceptors | 3 (Nitrile N, Pyridine N, Ether O) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 46.0 Ų |

Structural Insight: The C3-cyano group serves as a masked carboxylic acid or amine (via reduction), while the C6-ethoxy group acts as a lipophilic anchor that can be displaced or modified to tune solubility and metabolic stability. The C5-methyl group provides steric bulk, often crucial for locking the conformation of the molecule within a protein binding pocket (e.g., inducing a "twist" to match a hydrophobic cleft).

Synthetic Methodology

The most robust industrial route to 6-Ethoxy-5-methylnicotinonitrile utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This protocol is preferred over direct cyanation of ethoxy-pyridines due to higher regioselectivity and yield.

Core Synthesis Protocol (SNAr)

Precursor: 6-Chloro-5-methylnicotinonitrile (CAS: 66909-33-9) Reagent: Sodium Ethoxide (NaOEt) Solvent: Anhydrous Ethanol

Mechanism:

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrile group at C3 activates the C6 position, making it susceptible to nucleophilic attack by the ethoxide ion. The Meisenheimer complex intermediate collapses to expel the chloride leaving group.

Step-by-Step Protocol:

-

Preparation: Charge a dry reaction vessel with anhydrous ethanol (10 volumes) under N2 atmosphere.

-

Activation: Add sodium metal (1.1 eq) or solid NaOEt (1.1 eq) to generate the alkoxide in situ. Stir until fully dissolved.

-

Addition: Cool the solution to 0–5 °C. Slowly add 6-Chloro-5-methylnicotinonitrile (1.0 eq) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

-

Critical Checkpoint: Disappearance of the starting material peak at relative retention time (RRT) 1.0 is required before processing.

-

-

Workup: Quench the reaction with water (5 volumes). The product often precipitates directly. If not, extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for biological assays.

Synthesis Pathway Visualization

Caption: SNAr pathway transforming the chloro-precursor to the target ethoxy-derivative via an addition-elimination mechanism.

Reactivity & Medicinal Chemistry Applications

Once synthesized, 6-Ethoxy-5-methylnicotinonitrile acts as a divergent intermediate. Its utility lies in the orthogonal reactivity of its functional groups.

Functional Group Transformations

-

Nitrile Hydrolysis (C3):

-

Acidic (HCl/AcOH): Converts -CN to the carboxylic acid (6-Ethoxy-5-methylnicotinic acid ). This is a bioisostere for benzoic acid derivatives in NSAID design.

-

Basic (NaOH/H2O2): Partial hydrolysis yields the primary amide, useful for H-bond donor interactions in enzyme active sites.

-

-

Nitrile Reduction:

-

Catalytic Hydrogenation (Raney Ni/H2): Yields the benzylamine analog, a key motif in GPCR ligands .

-

-

Ether Cleavage (C6):

-

BBr3 or HBr: Demethylation yields the pyridone tautomer (6-hydroxy-5-methylnicotinonitrile). Pyridones are classic scaffolds for mimicking peptide bonds in protease inhibitors.

-

Pharmacophore Mapping (SAR)

In kinase inhibitor design (e.g., FGFR inhibitors), the pyridine nitrogen often functions as the hinge binder (accepting a H-bond from the kinase backbone).

-

The Ethoxy Group: Occupies the hydrophobic "gatekeeper" pocket or solvent-exposed region, improving cellular permeability.

-

The Methyl Group: Restricts bond rotation, reducing the entropic penalty of binding.

Strategic Derivatization Map

Caption: Divergent synthesis map showing the conversion of the nitrile core into four distinct pharmacological classes.

Handling & Safety (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ethoxy group is stable, but the nitrile can hydrolyze slowly if exposed to moisture over prolonged periods.

References

-

BLD Pharm. (2025). Product Monograph: 6-Ethoxy-5-methylnicotinonitrile (CAS 1355174-66-1).[1][2][3][6] Retrieved from

-

PubChem. (2025).[5][4] Compound Summary: 6-Chloro-5-methylnicotinonitrile (Precursor). National Library of Medicine. Retrieved from

-

BenchChem. (2025). Application Notes: Methyl 6-Ethoxy-5-methylnicotinate and Derivatives. Retrieved from

-

ChemSRC. (2025). CAS 1355174-66-1 Physicochemical Data. Retrieved from

Sources

- 1. 1183538-15-9|5-Amino-2-propoxypyridine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 1233243-91-8|6-(Benzyloxy)-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 3. 1266843-58-6|2-((2-Fluorobenzyl)oxy)nicotinonitrile|BLD Pharm [bldpharm.com]

- 4. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methylnicotinonitrile | C7H6N2 | CID 637838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 15871-85-9|2-Methoxypyridine-5-carbonitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 6-Ethoxy-5-methylnicotinonitrile

This guide provides a detailed technical overview of 6-ethoxy-5-methylnicotinonitrile, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. While direct literature on this specific isomer is limited, this document synthesizes information from closely related structural analogs to provide a robust framework for its study and application. The principles and methodologies described herein are grounded in established organic chemistry and are intended for researchers, scientists, and professionals in drug development.

Introduction to Substituted Nicotinonitriles

Substituted pyridine rings are fundamental scaffolds in organic and medicinal chemistry. The unique electronic properties of the pyridine ring, combined with the reactivity of its substituents, make these compounds versatile building blocks for a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1][2] Nicotinonitriles, which are pyridines bearing a nitrile group at the 3-position, are particularly valuable intermediates due to the diverse chemical transformations the nitrile moiety can undergo.

This guide focuses on the specific isomer, 6-ethoxy-5-methylnicotinonitrile. The substitution pattern, featuring an electron-donating ethoxy group and a methyl group, significantly influences the reactivity of the pyridine core and provides distinct steric and electronic properties that can be leveraged in targeted synthesis.

Physicochemical Properties

The molecular structure of 6-ethoxy-5-methylnicotinonitrile dictates its fundamental chemical and physical properties. A summary of its key identifiers and calculated properties is presented below.

| Property | Value | Source |

| Molecular Formula | C9H10N2O | Calculated |

| Molecular Weight | 162.19 g/mol | Calculated[2] |

| IUPAC Name | 6-ethoxy-5-methylpyridine-3-carbonitrile | IUPAC Nomenclature |

| Canonical SMILES | CCOC1=NC=C(C=C1C)C#N | Calculated |

The chemical structure of 6-ethoxy-5-methylnicotinonitrile is depicted in the diagram below.

Figure 1: Chemical structure of 6-ethoxy-5-methylnicotinonitrile.

Synthesis and Methodology

A plausible synthetic route for 6-ethoxy-5-methylnicotinonitrile can be devised based on established methods for the synthesis of substituted pyridines. A common strategy involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ethoxy group, suggesting a precursor such as 6-chloro-5-methylnicotinonitrile. The chloro-substituted pyridine can then be subjected to nucleophilic aromatic substitution with sodium ethoxide. The 6-chloro-5-methylnicotinonitrile itself can be synthesized from simpler starting materials.

Figure 2: Retrosynthetic approach for 6-ethoxy-5-methylnicotinonitrile.

Experimental Protocol: Synthesis from 6-Chloro-5-methylnicotinonitrile

This protocol describes the synthesis of 6-ethoxy-5-methylnicotinonitrile from 6-chloro-5-methylnicotinonitrile via a nucleophilic aromatic substitution reaction.

Materials:

-

6-Chloro-5-methylnicotinonitrile[3]

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask, add 6-chloro-5-methylnicotinonitrile (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-ethoxy-5-methylnicotinonitrile.

Potential Applications and Research Interest

-

Medicinal Chemistry: The substituted pyridine scaffold is a key component in numerous approved drugs.[2] Pyridine-based compounds have been extensively investigated as kinase inhibitors and antimicrobial agents.[4] The specific substitution pattern of 6-ethoxy-5-methylnicotinonitrile makes it a valuable intermediate for creating libraries of novel compounds for biological screening.

-

Materials Science: The electronic properties of pyridine-nitrile compounds make them attractive for the development of functional materials, such as ligands for organometallic complexes and components in conductive polymers.[2]

-

Agrochemicals: The pyridine framework is also present in several agrochemicals, and research into new derivatives for potential use as herbicides and pesticides is ongoing.[2]

Safety and Handling

Substituted nicotinonitriles should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

Inhalation: May cause respiratory irritation.[5]

-

Skin Contact: May cause skin irritation.[6]

-

Eye Contact: May cause serious eye irritation.[6]

-

Ingestion: May be harmful if swallowed.

In case of exposure, it is crucial to seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for similar compounds for detailed first-aid measures.[5][6][7][8]

References

-

MELAG, "SAFETY DATA SHEET," MELAG, [Link].

-

PubChem, "6-Methoxy-5-(tributylstannyl)nicotinonitrile | C19H32N2OSn | CID 69242111," PubChem, [Link].

-

PubChem, "6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084," PubChem, [Link].

Sources

- 1. Methyl 6-Ethoxy-5-methylnicotinate [benchchem.com]

- 2. 6-Ethoxy-4-methylnicotinonitrile | Benchchem [benchchem.com]

- 3. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. melag.com [melag.com]

Strategic Manipulation of the 6-Ethoxy-5-Methylnicotinonitrile Scaffold in Drug Discovery

The following technical guide details the chemistry, synthesis, and applications of 6-Ethoxy-5-methylnicotinonitrile , a specialized heterocyclic building block.

Executive Summary

6-Ethoxy-5-methylnicotinonitrile (3-cyano-6-ethoxy-5-methylpyridine) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) and anti-inflammatory agents. Its structural value lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:

-

C-3 Nitrile: A versatile electrophile for heterocycle formation (tetrazoles, oxadiazoles) or hydrolysis to amides.

-

C-6 Ethoxy Group: A robust electron-donating group that modulates pKa and solubility, serving also as a potential leaving group (via

) or a "masked" pyridone. -

C-5 Methyl Group: A steric handle that restricts bond rotation in drug-target complexes, often enhancing selectivity by filling hydrophobic pockets (e.g., the gatekeeper region in kinases).

This guide provides a rigorous analysis of its synthesis, reactivity, and transformation into fused heterocyclic systems.

Synthesis of the Core Scaffold

The synthesis of 6-ethoxy-5-methylnicotinonitrile is most reliably achieved through a Nucleophilic Aromatic Substitution (

Pathway A: The Displacement Route (Recommended)

This protocol utilizes 6-chloro-5-methylnicotinonitrile as the "Gateway Intermediate." The electron-withdrawing nitrile group at C-3 activates the C-6 position for nucleophilic attack, while the C-5 methyl group provides necessary steric bulk without preventing the reaction.

Mechanism:

-

Activation: The C-3 nitrile lowers the LUMO energy of the pyridine ring.

-

Addition: Ethoxide ion attacks C-6, forming a Meisenheimer complex.

-

Elimination: Chloride is expelled, restoring aromaticity.

Figure 1: Synthetic pathway from hydroxy-pyridine precursor to the target ethoxy-nitrile.[1]

Pathway B: De Novo Cyclization (Alternative)

For large-scale manufacturing, a multicomponent condensation involving ethoxymethylene malononitrile and ethyl vinyl ether (or equivalent enol ethers) can be employed, though this often requires chromatographic separation of regioisomers.

Functional Group Interconversion (FGI) & Reactivity

Once synthesized, the scaffold serves as a divergence point. The chemical stability of the ethoxy group allows for harsh modifications of the nitrile.

Nitrile Transformations

The C-3 nitrile is the primary handle for increasing molecular complexity.

| Reaction Type | Reagent System | Product | Mechanistic Insight |

| Hydrolysis | NaOH (aq), EtOH, | Nicotinamide | Controlled hydrolysis yields the amide; harsh acid yields the Nicotinic Acid. |

| Click Chemistry | Tetrazole | Bioisostere for carboxylic acid; improves metabolic stability. | |

| Amidoxime | N-Hydroxyamidine | Precursor to 1,2,4-oxadiazoles (via reaction with acyl chlorides). | |

| Reduction | Raney Ni, | Aminomethyl | Generates a primary amine for reductive amination libraries. |

The Ethoxy "Switch"

While the ethoxy group is generally stable, it can be cleaved to regenerate the pyridone (6-hydroxy form) using strong Lewis acids (

-

Step 1: Synthesize with OEt to maintain solubility/lipophilicity.

-

Step 2: Perform organometallic couplings.

-

Step 3: Demethylate/Deethylate to reveal the polar pyridone pharmacophore.

Heterocyclic Fusions: Advanced Applications

The most high-value application of this scaffold is in the synthesis of fused bicyclic systems, particularly Pyridopyrimidines and 1,2,4-Triazolo[4,3-a]pyridines .

Synthesis of Pyridopyrimidines (Kinase Inhibitor Class)

To access pyridopyrimidines, the pyridine ring must usually be functionalized at the C-2 position. Since the core scaffold has a hydrogen at C-2, an activation step is required, often via N-oxidation.

Workflow:

-

N-Oxidation: mCPBA converts the pyridine to Pyridine-N-oxide.

-

Rearrangement: Treatment with

yields the 2-chloro derivative. -

Cyclization: Reaction with amidines or guanidines closes the pyrimidine ring.

Figure 2: Activation of the C-2 position to access fused pyridopyrimidine scaffolds.

Synthesis of Triazolopyridines

Direct reaction of the 2-chloro derivative (generated above) with hydrazine hydrate yields the 2-hydrazino intermediate. Subsequent condensation with orthoesters (e.g., triethyl orthoformate) yields the 1,2,4-triazolo[4,3-a]pyridine system, a scaffold known for anxiolytic and anti-inflammatory activity.

Experimental Protocols

Protocol A: Synthesis of 6-Ethoxy-5-methylnicotinonitrile ( )

Based on standard pyridine chemistry adaptations.

Reagents:

-

6-Chloro-5-methylnicotinonitrile (1.0 eq)

-

Sodium Ethoxide (1.2 eq) [Freshly prepared from Na metal and abs. EtOH preferred]

-

Absolute Ethanol (Solvent)[2]

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-chloro-5-methylnicotinonitrile (152 mg, 1.0 mmol) in absolute ethanol (5 mL).

-

Addition: Add a solution of sodium ethoxide (21% wt in EtOH, or freshly prepared) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by a more polar spot ( -

Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes). -

Yield: Expect 85-92% as a white/off-white solid.

Protocol B: Tetrazole Formation (Click Chemistry)

Reagents:

-

6-Ethoxy-5-methylnicotinonitrile (1.0 eq)

-

Sodium Azide (

, 1.5 eq) -

Ammonium Chloride (

, 1.5 eq) -

DMF (Solvent)

Procedure:

-

Dissolve the nitrile in DMF (0.5 M concentration).

-

Add

and -

Heat to 100°C for 12-16 hours. (Caution: Azides are potentially explosive; use a blast shield).

-

Cool to RT, pour into ice water, and acidify to pH 3-4 with 1N HCl.

-

Collect the precipitate by filtration.[3] This yields the 5-(6-ethoxy-5-methylpyridin-3-yl)-1H-tetrazole .

References

-

Synthesis of 6-Chloro-5-methylnicotinonitrile (Precursor)

-

Reactivity of Chloropyridines with Alkoxides

-

Pyridopyrimidine Synthesis from Nicotinonitriles

-

General Reactivity of Nicotinonitriles

-

Click Chemistry on Nitriles

Sources

- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. pjsir.org [pjsir.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]

- 9. 6-Methoxy-5-Methyl-nicotinic acid [allbiopharm.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Stability of 6-Ethoxy-5-methylnicotinonitrile

Introduction

In the landscape of pharmaceutical and materials science, the thermodynamic stability of a molecule is a cornerstone of its viability for development. For novel heterocyclic compounds such as 6-Ethoxy-5-methylnicotinonitrile, a thorough understanding of its intrinsic stability is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of this substituted nicotinonitrile. While specific experimental data for 6-Ethoxy-5-methylnicotinonitrile is not extensively available in public literature, this document synthesizes established principles of physical chemistry, insights from related pyridine and nicotinonitrile derivatives, and standard industry practices to present a robust, predictive, and methodological approach.[1][2] The protocols and theoretical discussions herein are designed to be self-validating systems, guiding the user in generating reliable stability data.

Molecular Structure and Potential Instabilities

The thermodynamic stability of 6-Ethoxy-5-methylnicotinonitrile is intrinsically linked to its molecular architecture. The molecule consists of a pyridine ring substituted with an ethoxy group at the 6-position, a methyl group at the 5-position, and a nitrile group at the 3-position. Each of these functional groups, and their interplay, dictates the molecule's susceptibility to degradation.

-

Pyridine Ring: The pyridine ring is a relatively stable aromatic system. However, it is susceptible to degradation, often initiated by hydroxylation, which can lead to ring cleavage.[3][4][5] The electron-donating nature of the ethoxy and methyl groups can influence the electron density of the ring, potentially affecting its stability.

-

Ethoxy Group: The ether linkage in the ethoxy group can be a site for oxidative degradation. Under harsh acidic conditions, cleavage of the ether bond is also a possibility.

-

Nitrile Group: The cyano group is generally stable but can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions.[2][6] This transformation would represent a significant degradation pathway.

-

Methyl Group: The methyl group is generally stable but can be susceptible to oxidation under aggressive conditions.

Understanding these potential liabilities is the first step in designing a comprehensive stability testing program.

Experimental Protocols for Thermodynamic Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of 6-Ethoxy-5-methylnicotinonitrile. The following experimental protocols are foundational for this assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to screen for any solid-state phase transitions or decomposition events as a function of temperature.[7][8][9][10][11]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 6-Ethoxy-5-methylnicotinonitrile into a standard aluminum DSC pan. Hermetically seal the pan to ensure a closed system.

-

Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon at a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the anticipated melting point or decomposition temperature (e.g., 300 °C).[7][12]

-

Reference: An empty, hermetically sealed aluminum pan.

-

-

Data Analysis: The resulting thermogram will plot heat flow against temperature. An endothermic peak will indicate melting, and its onset temperature is taken as the melting point. The area under the peak corresponds to the heat of fusion. Sharp exothermic peaks often indicate decomposition.[10]

Causality Behind Experimental Choices: The use of an inert atmosphere prevents oxidative degradation during the analysis, allowing for the assessment of intrinsic thermal stability. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[13]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization, and to quantify this mass loss.[12][14]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Ethoxy-5-methylnicotinonitrile into a ceramic or platinum TGA pan.

-

Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air at a flow rate of 50 mL/min. Running the experiment in both an inert and an oxidative atmosphere can provide insights into the degradation mechanism.[9][15]

-

Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature at a constant rate of 10 °C/min to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis: The TGA curve will plot the percentage of initial mass as a function of temperature. The onset temperature of mass loss is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can help to identify the temperatures at which the rate of mass loss is maximal.[14]

Causality Behind Experimental Choices: Comparing the TGA profiles in inert and oxidizing atmospheres can reveal susceptibility to oxidative decomposition.[15] A constant heating rate ensures reproducible results.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under a variety of stress conditions, which is crucial for developing stability-indicating analytical methods.[16][17][18]

Methodology:

Forced degradation studies should be conducted on a single batch of 6-Ethoxy-5-methylnicotinonitrile. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 N HCl.

-

Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH.

-

Heat the solution (e.g., at 60 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation (Solid State):

-

Store the solid compound in a controlled temperature oven (e.g., at 80 °C) for a defined period.

-

-

Photolytic Degradation:

Analysis of Stressed Samples: The stressed samples should be analyzed by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

Causality Behind Experimental Choices: The conditions for forced degradation are intentionally more severe than those expected during storage to accelerate the degradation process. The choice of stressors (acid, base, oxidant, heat, light) covers the most common degradation pathways for organic molecules.

Data Presentation and Visualization

Summary of Predicted Thermal Analysis Data

The following table provides a template for summarizing the expected outcomes from DSC and TGA analysis, based on general knowledge of similar heterocyclic compounds.

| Parameter | Predicted Value/Observation | Significance |

| DSC | ||

| Melting Point (Tm) | Sharp endotherm expected | Purity indicator and critical physical property |

| Heat of Fusion (ΔHf) | Quantitative value | Relates to crystal lattice energy |

| Decomposition | Exotherm following melting | Indicates thermal instability post-melting |

| TGA | ||

| Onset of Decomposition (Tonset) | > 200 °C (in N2) | Primary indicator of thermal stability |

| Mass Loss Profile | Single or multi-step | Provides insight into the decomposition mechanism |

| Residue at 600 °C | Low percentage | Indicates complete decomposition |

Visualization of Experimental Workflows and Degradation Pathways

Visualizing experimental workflows and potential degradation pathways can greatly aid in understanding the stability profile of 6-Ethoxy-5-methylnicotinonitrile.

Caption: Overall experimental workflow for assessing the thermodynamic stability.

Caption: Predicted major degradation pathways for 6-Ethoxy-5-methylnicotinonitrile.

Conclusion

While direct experimental data on the thermodynamic stability of 6-Ethoxy-5-methylnicotinonitrile is scarce, a robust stability assessment can be conducted by applying the principles and methodologies outlined in this guide. By systematically evaluating the compound's behavior under thermal and forced degradation conditions, researchers can gain a comprehensive understanding of its stability profile. This knowledge is critical for making informed decisions in the drug development process, from lead optimization to formulation design, ultimately ensuring the quality and safety of the final product. The combination of predictive analysis based on chemical structure and rigorous experimental verification provides a powerful strategy for characterizing novel chemical entities.

References

-

ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

-

Longdom Publishing. (n.d.). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Retrieved from [Link]

-

PMC. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

-

IUCr Journals. (n.d.). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. Retrieved from [Link]

-

PMC. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

-

Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

PubMed. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

ResearchGate. (n.d.). a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Retrieved from [Link]

-

IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

-

ResearchGate. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. Retrieved from [Link]

-

Taylor & Francis. (2025, January 14). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

-

ResearchGate. (2017, January 7). Forced Degradation Studies. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

-

PMC. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

-

PMC. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

-

AGU Publications. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]

-

NSF NCAR. (n.d.). GDEX Dataset d789054. Retrieved from [Link]

-

Arkivoc. (2009, March 13). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Retrieved from [Link]

-

NIST. (n.d.). Variation of peak temperature with heating rate in differential thermal analysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmtech.com [pharmtech.com]

- 17. researchgate.net [researchgate.net]

- 18. forced degradation products: Topics by Science.gov [science.gov]

- 19. NSF NCAR GDEX Dataset d789054 [gdex.ucar.edu]

6-Ethoxy-5-methylnicotinonitrile: A Privileged Scaffold for Multifunctional Drug Discovery

The following technical guide details the utility, synthesis, and application of 6-Ethoxy-5-methylnicotinonitrile as a scaffold in modern drug discovery.

Executive Summary

6-Ethoxy-5-methylnicotinonitrile (CAS: 1355174-66-1) represents a highly versatile pyridine building block characterized by a specific substitution pattern that balances electronic richness with steric precision.[1][2] In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing Type I/II kinase inhibitors , PDE4 inhibitors , and mGluR5 negative allosteric modulators (NAMs) .

Its structural triad—the C3-nitrile (reactive gateway), C5-methyl (hydrophobic/steric anchor), and C6-ethoxy (lipophilic H-bond acceptor)—allows for the rapid generation of diverse heterocyclic libraries. This guide outlines the synthetic logic, chemical space exploration, and experimental protocols for leveraging this scaffold in lead optimization.

Chemical Space & Structural Logic

The utility of 6-ethoxy-5-methylnicotinonitrile lies in its ability to address common medicinal chemistry challenges: solubility , metabolic stability , and binding affinity .

The "Magic Methyl" & Ethoxy Synergy

-

C5-Methyl Group: Acts as a "Magic Methyl," often boosting potency by >10-fold compared to the des-methyl analog. It fills small hydrophobic pockets (e.g., the gatekeeper region in kinases) and restricts bond rotation, pre-organizing the molecule for binding.

-

C6-Ethoxy Group: Provides a lipophilic handle that improves cell permeability relative to methoxy or hydroxy analogs. It serves as a hydrogen bond acceptor while shielding the pyridine nitrogen from rapid metabolic N-oxidation.

-

C3-Nitrile Group: A versatile electrophile. It can be hydrolyzed to amides (for H-bond donation), reduced to amines (for linker attachment), or cyclized into bioisosteres like tetrazoles and oxadiazoles.

Scaffold Analysis Diagram

The following diagram illustrates the functional handles of the scaffold and their downstream applications.

Figure 1: Functional decomposition of the 6-ethoxy-5-methylnicotinonitrile scaffold showing reactive sites and their pharmacological roles.

Synthetic Pathways

Efficient access to this scaffold is paramount for library generation. The most robust route involves the nucleophilic aromatic substitution (SNAr) of a chloronicotinonitrile precursor.

Core Synthesis Route

Reaction: 5-Methyl-6-chloronicotinonitrile + Sodium Ethoxide

This approach is preferred over direct condensation methods due to higher regioselectivity and yield.

Experimental Protocol: Synthesis of 6-Ethoxy-5-methylnicotinonitrile

-

Reagents: 5-Methyl-6-chloronicotinonitrile (1.0 eq), Sodium Ethoxide (1.2 eq), Ethanol (anhydrous).

-

Conditions: Reflux, 4–6 hours.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-methyl-6-chloronicotinonitrile (5.0 g, 32.8 mmol) in anhydrous ethanol (50 mL).

-

Addition: Slowly add a solution of sodium ethoxide (21% wt in ethanol, 12.3 mL, 39.4 mmol) dropwise at room temperature under nitrogen atmosphere. Note: Exothermic reaction; control addition rate to maintain temperature.

-

Reaction: Heat the mixture to reflux (80°C) and stir for 5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS until the starting chloride is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Extraction: Resuspend the residue in water (50 mL) and extract with ethyl acetate (

mL). Combine organic layers, wash with brine, dry over anhydrous Na -

Purification: Concentrate the filtrate. Purify the crude solid via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the title compound as a white crystalline solid.

-

Yield: Typically 85–92%.

-

Validation:

H NMR (400 MHz, CDCl

-

Divergent Functionalization

Once the core scaffold is synthesized, the nitrile group serves as the primary handle for diversification.

| Transformation | Reagents | Product Class | Application |

| Hydrolysis | NaOH, H | Primary Amide | mGluR5 NAMs, PDE4 Inhibitors |

| Cyclization | NaN | Tetrazole | Carboxylic acid bioisostere |

| Reduction | Raney Ni, H | Primary Amine | Linker for PROTACs |

| Grignard | RMgBr, THF | Ketone | Allosteric modulators |

Therapeutic Applications & Case Studies

mGluR5 Negative Allosteric Modulators (NAMs)

The 5-methyl-6-alkoxynicotinamide motif is a privileged structure in the design of mGluR5 NAMs for treating anxiety and depression. The 5-methyl group induces a twisted conformation relative to the amide, which is critical for binding in the allosteric pocket.

-

Mechanism: The scaffold binds to the transmembrane domain, stabilizing the inactive conformation of the receptor.

-

Key Example: Derivatives of Fenobam and MTEP often utilize pyridine cores to improve metabolic stability over the original imidazole/pyrimidine scaffolds.

PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) inhibitors often feature a catechol ether moiety. The 6-ethoxy-5-methylpyridine ring acts as a bioisostere for the 3-cyclopentyloxy-4-methoxybenzene ring found in Roflumilast.

-

Advantage: The pyridine nitrogen provides an additional H-bond acceptor, potentially increasing potency while the ethoxy group mimics the lipophilic ether of the natural substrate.

Kinase Inhibitors (Gatekeeper Targeting)

In Type I/II kinase inhibitors, the 5-methyl group is strategically positioned to interact with the gatekeeper residue (often Threonine or Methionine) in the ATP-binding pocket.

-

Workflow: The nitrile is converted to a thioamide and cyclized with hydrazine to form a 3-aminopyrazolo[3,4-b]pyridine core, a scaffold found in numerous preclinical kinase inhibitors.

Visualizing the Synthetic Workflow

The following diagram details the divergent synthesis from the core scaffold to key drug intermediates.

Figure 2: Divergent synthetic workflow converting the chloropyridine precursor into the core scaffold and subsequent pharmacological leads.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637838, 5-Methylnicotinonitrile. Retrieved from [Link]

- Felts, A. S., et al. (2017).Discovery of Negative Allosteric Modulators of mGluR5. Journal of Medicinal Chemistry.

- Meanwell, N. A. (2011).The "Magic Methyl" Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. (Foundational reference for the C5-methyl effect).

-

Wang, X., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Retrieved from [Link][3]

Sources

Solubility Profiling and Solvent Selection for 6-Ethoxy-5-methylnicotinonitrile

Executive Summary

6-Ethoxy-5-methylnicotinonitrile (CAS: 105695-29-2) is a critical pharmaceutical intermediate, most notably serving as a key building block in the synthesis of Apixaban (Eliquis), a premier anticoagulant. Control over the purity and solid-state form of this intermediate is pivotal for the downstream yield and quality of the final API.

This guide provides an in-depth analysis of the solubility landscape of 6-Ethoxy-5-methylnicotinonitrile. Unlike simple data repositories, this document details the thermodynamic mechanisms governing its dissolution, provides a predicted solubility profile based on molecular topology, and outlines a self-validating experimental protocol for precise determination.

Chemical Identity & Molecular Topology

To understand the solubility behavior, we must first deconstruct the molecule’s interaction potential.

-

Core Structure: Pyridine ring (Aromatic, electron-deficient).

-

Functional Groups:

-

Nitrile (-CN): Strong dipole, hydrogen bond acceptor (HBA). Increases solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone).

-

Ethoxy (-OEt): Lipophilic chain with an oxygen donor. Enhances solubility in moderate polarity solvents (e.g., Ethyl Acetate) and alcohols.

-

Methyl (-CH3): Weakly lipophilic. Reduces water solubility.

-

Solubility Prediction: The molecule exhibits an amphiphilic but predominantly lipophilic character . It lacks strong Hydrogen Bond Donors (HBD) (like -OH or -NH), meaning its solubility in water will be low, while its solubility in HBD solvents (Alcohols) will be temperature-dependent, making them ideal candidates for recrystallization.

Solubility Landscape

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) for pyridine-nitrile derivatives, the following solubility hierarchy is established for 6-Ethoxy-5-methylnicotinonitrile.

Table 1: Solubility Classification in Common Organic Solvents

| Solvent Class | Representative Solvents | Solubility Potential | Interaction Mechanism | Application |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High | Dipole-Dipole; Strong solvation of the nitrile group. | Dissolution for reaction; Cleaning. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Van der Waals + Weak H-bonding. | Extraction; Solvent swap.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dispersion forces; Polarizability matching. | Transport; Early-stage isolation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | H-Bonding (Solvent Donor -> Solute Acceptor). | Recrystallization (High T dependence). |

| Non-Polar | n-Heptane, Hexane, Toluene | Low | Weak Dispersion forces only. | Anti-solvent ; Yield enhancement. |

| Aqueous | Water | Very Low | Hydrophobic effect dominates. | Anti-solvent; Wash steps.[2][3] |

The "Like Dissolves Like" Quantification

The dissolution of 6-Ethoxy-5-methylnicotinonitrile is driven by the minimization of the Gibbs Free Energy of Mixing (

-

Entropy (

): Always favors dissolution (positive). -

Enthalpy (

): Usually opposes dissolution (endothermic) for this crystalline solid. -

Implication: Solubility increases with temperature.[4][5] The "exponential" rise in solubility often observed in alcohols (e.g., Ethanol) creates a wide Metastable Zone Width (MSZW) , allowing for controlled cooling crystallization with high purification factors.

Thermodynamic Modeling

For process optimization, empirical data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of pharmaceutical intermediates.

The Modified Apelblat Model

Where:- = Mole fraction solubility of 6-Ethoxy-5-methylnicotinonitrile.

- = Absolute temperature (Kelvin).

- = Empirical model parameters derived from regression.

Why this matters:

-

Parameter B: Related to the enthalpy of solution. A large negative B value indicates a steep solubility curve (ideal for cooling crystallization).

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

Experimental Protocol: Isothermal Saturation Method

To generate precise data for this compound, do not rely on visual estimation. Use the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis.

Workflow Diagram

The following Graphviz diagram outlines the rigorous experimental workflow required to validate solubility data.

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Step-by-Step Methodology

-

Preparation: Add excess 6-Ethoxy-5-methylnicotinonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at the set temperature (e.g., 278.15 K to 323.15 K) for at least 24 hours. Critical: Ensure solid phase is always present.

-

Settling: Stop stirring and allow the suspension to settle for 1-2 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent "seed" crystals from entering the analysis vial).

-

Quantification:

-

Gravimetric: Evaporate solvent and weigh the residue (fast, less specific).

-

HPLC (Preferred): Dilute the aliquot and analyze against a standard curve (specific, detects degradation).

-

Process Application: Solvent Selection Logic

Choosing the right solvent system is a balance between yield (solubility difference) and purity (impurity rejection).

Figure 2: Decision matrix for selecting solvents for reaction vs. purification.

Recommended Systems for 6-Ethoxy-5-methylnicotinonitrile

-

Recrystallization: Ethanol or Isopropanol .

-

Rationale: These solvents show a steep solubility curve (High

parameter). The compound is soluble at reflux but crystallizes out upon cooling to 0-5°C.

-

-

Anti-Solvent Precipitation: Acetone (Solvent) + Water (Anti-solvent) .[2]

-

Rationale: Dissolve in Acetone (high solubility), then slowly add Water. The hydrophobic methyl/ethoxy groups force the molecule out of solution as water content increases.

-

References

- Wang, J., et al. "Solubility and thermodynamic properties of 6-ethoxy-5-methylnicotinonitrile in pure and binary solvents." Journal of Chemical & Engineering Data (Typical title format for this class of data; verify specific year in journal index).

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Foundational paper for the Apelblat model).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter prediction logic).

- Pfizer Inc. (2012). "Process for the preparation of Apixaban." US Patent 2012/0065401 A1.

Sources

- 1. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]

- 2. reddit.com [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sid.ir [sid.ir]

- 5. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations [mdpi.com]

Reactivity of the nitrile group in 6-Ethoxy-5-methylnicotinonitrile

An In-depth Technical Guide: Reactivity of the Nitrile Group in 6-Ethoxy-5-methylnicotinonitrile: A Versatile Synthon for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinonitrile scaffolds are of paramount importance in medicinal chemistry, serving as the core for numerous therapeutic agents.[1][2] This technical guide provides a detailed examination of the chemical reactivity of the nitrile group in 6-ethoxy-5-methylnicotinonitrile, a highly substituted and synthetically valuable pyridine derivative. We will explore the electronic landscape of the molecule, detailing how the interplay of substituents governs the reactivity of the cyano group. Key transformations, including hydrolysis, reduction, and additions of organometallic reagents, will be discussed with a focus on mechanistic underpinnings and practical applications. This document serves as a comprehensive resource, complete with detailed experimental protocols and data, to empower researchers in leveraging this versatile building block for the synthesis of novel and complex molecular entities.

Electronic and Steric Landscape of the Pyridine Core

The reactivity of the nitrile group in 6-ethoxy-5-methylnicotinonitrile is not dictated by the cyano moiety in isolation. Rather, it is a function of the cumulative electronic and steric effects of all substituents on the pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the overall electron density of the aromatic system compared to benzene. This makes the ring itself generally less susceptible to electrophilic attack but activates it towards nucleophilic substitution under certain conditions.[3]

-

3-Nitrile Group: The nitrile group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly polarizes the C≡N triple bond, rendering the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[4][5]

-

6-Ethoxy Group: Positioned para to the nitrile group, the ethoxy substituent is a strong electron-donating group through its positive mesomeric (+M) effect, where its lone pair of electrons can delocalize into the pyridine ring. This effect increases the electron density of the ring system.[6]

-

5-Methyl Group: The methyl group is a weak electron-donating group through a positive inductive (+I) effect.[6]

The combined influence of the electron-donating ethoxy and methyl groups partially counteracts the electron-withdrawing nature of the nitrile and the ring nitrogen. However, the carbon atom of the nitrile remains a primary electrophilic site, poised for a variety of nucleophilic additions.

Figure 1: Electronic contributions of substituents.

Principal Reaction Pathways of the Nitrile Group

The electrophilic nature of the nitrile carbon enables several classes of powerful transformations.

Hydrolysis: Accessing Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to form primary amides and, upon further reaction, carboxylic acids. This transformation is a cornerstone of synthetic chemistry, as amides and carboxylic acids are pivotal functional groups in pharmaceuticals. The reaction can proceed under either acidic or basic conditions.[4][5][7]

Mechanism Insight:

-

Acid-Catalyzed: The nitrile nitrogen is first protonated, which significantly enhances the electrophilicity of the carbon. A water molecule then attacks this activated carbon, and after tautomerization of the resulting imidic acid, an amide is formed.[4]

-

Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the imidic acid, which tautomerizes to the amide. Prolonged exposure to basic conditions will further hydrolyze the amide to a carboxylate salt.[4]

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-ethoxy-5-methylnicotinonitrile (1.0 eq) in ethanol (20 mL).

-

Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (5.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with 6 M hydrochloric acid until the pH is ~7.

-

Isolation: The product, 6-ethoxy-5-methylnicotinamide, will often precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

| Parameter | Condition | Rationale |

| Solvent | Ethanol/Water | Co-solvent system ensures solubility of both the organic substrate and the inorganic base. |

| Base | NaOH (5.0 eq) | A strong base is required to drive the nucleophilic attack on the nitrile carbon. Excess ensures complete reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate. |

| Expected Yield | >85% | Hydrolysis of nitriles to amides is typically a high-yielding transformation. |

Reduction: Synthesis of Primary Amines

The nitrile group can be readily reduced to a primary amine (R-CH₂NH₂), providing a gateway to a vast array of subsequent chemical modifications. This transformation is critical for introducing a basic nitrogen center, a common feature in many active pharmaceutical ingredients.

Causality in Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. Its high reactivity necessitates anhydrous conditions and careful handling. The mechanism involves two successive additions of a hydride ion (H⁻) to the nitrile carbon.[4][8][9]

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas provides a milder, more scalable alternative. This method is often preferred in industrial settings due to improved safety and cost-effectiveness.[7][8]

Figure 2: Workflow for the reduction of the nitrile.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 6-ethoxy-5-methylnicotinonitrile (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess reagent and forming a granular precipitate of aluminum salts.

-

Isolation: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be purified by column chromatography or distillation.

Addition of Organometallic Reagents: A Route to Ketones

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, act as powerful carbon nucleophiles. Their addition to the nitrile group, followed by acidic hydrolysis of the intermediate imine, provides an excellent method for the synthesis of ketones—a reaction that forms a new carbon-carbon bond.[9][10][11]

Mechanism Insight: The organometallic reagent adds once to the electrophilic nitrile carbon, forming a stable intermediate imine anion salt. This intermediate is resistant to a second addition. Subsequent work-up with aqueous acid protonates the nitrogen and hydrolyzes the C=N double bond to a C=O double bond, yielding the ketone.[10]

| Organometallic Reagent | Example | Resulting Ketone Product |

| Grignard Reagent | Phenylmagnesium Bromide | (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone |

| Grignard Reagent | Methylmagnesium Iodide | 1-(6-Ethoxy-5-methylpyridin-3-yl)ethan-1-one |

| Organolithium Reagent | n-Butyllithium | 1-(6-Ethoxy-5-methylpyridin-3-yl)pentan-1-one |

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere, place 6-ethoxy-5-methylnicotinonitrile (1.0 eq) and dissolve in anhydrous diethyl ether or THF (25 mL). Cool the solution to 0 °C.

-

Reagent Addition: Add a solution of methylmagnesium iodide (1.2 eq, 3.0 M in diethyl ether) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-5 hours.

-

Work-up and Hydrolysis: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution (20 mL). Follow this with the addition of 2 M HCl until the aqueous layer is acidic (pH ~2). Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude ketone can be purified via flash column chromatography on silica gel.

Conclusion and Synthetic Outlook

The nitrile group of 6-ethoxy-5-methylnicotinonitrile is a versatile and reactive functional handle. The electronic push from the ethoxy and methyl groups modulates its reactivity, yet it remains a prime site for nucleophilic attack. The transformations discussed—hydrolysis to amides/acids, reduction to primary amines, and organometallic addition to ketones—are robust and high-yielding reactions that convert a simple starting material into a variety of highly valuable synthetic intermediates. For drug development professionals, mastery of these reactions provides a reliable toolkit for rapidly diversifying a core scaffold, enabling the systematic exploration of structure-activity relationships and the ultimate discovery of new therapeutic agents.

References

-

Kotb, E. R. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

-

Lee, K., et al. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications. [Link]

-

El-Sayed, N. N. E., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. [Link]

-

Al-Ostath, A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemical Reviews. [Link]

-

LibreTexts Chemistry. (2025). Chemistry of Nitriles. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

Boudreau, H. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

-

Gouda, M. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. [Link]

-

Wikipedia. (n.d.). Nitrile. [Link]

-

Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

-

Gouda, M. A., et al. (2020). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry. [Link]

-

University of Sheffield. (n.d.). Examples Of Cycloaddition/Elimination Reactions. [Link]

-

Wikipedia. (n.d.). Cycloaddition. [Link]

-

Snider, B. B. (2007). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. DSpace@MIT. [Link]

-

KPU Pressbooks. (n.d.). Reactions of Nitriles. [Link]

Sources

- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. dalalinstitute.com [dalalinstitute.com]

Methodological & Application

Step-by-step synthesis of 6-Ethoxy-5-methylnicotinonitrile

Executive Summary

This application note details the optimized synthesis of 6-Ethoxy-5-methylnicotinonitrile (Systematic name: 2-ethoxy-3-methyl-5-pyridinecarbonitrile), a functionalized pyridine intermediate critical in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The protocol utilizes a Nucleophilic Aromatic Substitution (

Scientific Rationale & Mechanism

Mechanistic Causality

The synthesis relies on the electronic deficiency of the pyridine ring, which is further enhanced by the electron-withdrawing nitrile group at the C3 position.[1]

-

Activation: The ring nitrogen (N1) and the nitrile group (C3) withdraw electron density from the C6 position, making it highly susceptible to nucleophilic attack.[1]

-

Leaving Group: The chloride atom at C6 serves as an excellent leaving group.[1]

-

Sterics vs. Electronics: While the methyl group at C5 introduces minor steric hindrance, it does not impede the attack at the adjacent C6 position due to the high nucleophilicity of the ethoxide ion and the planar nature of the transition state.[1]

Pathway Validation

The reaction proceeds via a Meisenheimer complex intermediate .[1] The ethoxide anion attacks the C6 carbon, temporarily disrupting aromaticity.[1] The subsequent loss of the chloride ion restores aromaticity, yielding the ether product.[1] This pathway is thermodynamically driven by the formation of the stable ionic salt (NaCl) and the restoration of the aromatic system.[1]

Experimental Protocol

Materials & Reagents

-

Precursor: 6-Chloro-5-methylnicotinonitrile (CAS: 66909-33-9) - Electrophile[1]

-

Reagent: Sodium Ethoxide (21 wt% in Ethanol) or freshly prepared from Sodium metal and absolute Ethanol - Nucleophile[1]

-

Solvent: Absolute Ethanol (anhydrous)[1]

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

)[1]

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 6-Chloro-5-methylnicotinonitrile | 152.58 | 1.0 | Limiting Reagent |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.2 - 1.5 | Nucleophile |

| Ethanol (EtOH) | 46.07 | N/A (Solvent) | Solvent (0.5 M conc.) |

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Protocol: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge absolute Ethanol.

-

Note: If using solid NaOEt, add it rapidly to the ethanol under a nitrogen atmosphere to prevent moisture absorption. If using a commercial solution, proceed directly.[1]

Step 2: Addition of Substrate

-

Protocol: Add 6-Chloro-5-methylnicotinonitrile (1.0 equiv) to the ethoxide solution at room temperature (25°C).

-

Observation: The solution may turn slightly yellow/orange upon addition.[1]

Step 3: Reaction (S_NAr)

-

Protocol: Heat the reaction mixture to reflux (approx. 78-80°C) . Maintain reflux for 2–4 hours .

-

Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes.

Step 4: Quenching & Workup

-

Protocol: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1]

-

Extraction: Pour the residue into ice-cold water (50 mL per gram of substrate). A precipitate may form.[1][5]

Step 5: Purification

-

Protocol: The crude product is often sufficiently pure (>95%).[1] If necessary, recrystallize from Ethanol/Water (1:1) or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

Visualization of Workflow & Mechanism

Synthetic Workflow Diagram

Figure 1: Operational workflow for the synthesis of 6-Ethoxy-5-methylnicotinonitrile.

Reaction Mechanism Pathway

Figure 2:

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

-

1H NMR (400 MHz,

): -

IR Spectroscopy:

References

-

Katritzky, A. R., et al. (2005).[1][6] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[1][6] Retrieved from [Link][1]

-

PubChem. (2025).[1][7][8] 6-Chloro-5-methylnicotinonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

-

Organic Syntheses. (1966).[1] 2-Cyano-6-methylpyridine.[1] Org. Synth. Coll. Vol. 5, p. 303.[1] Retrieved from [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 6-Chloro-5-methylnicotinonitrile [P61687] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. scielo.br [scielo.br]

- 4. 6-Ethoxy-4-methylnicotinonitrile - GenPrice UK [genprice.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scalable Preparation of 6-Ethoxy-5-methylnicotinonitrile: A Comprehensive Guide for Researchers and Process Chemists

Introduction

6-Ethoxy-5-methylnicotinonitrile is a key substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an ethoxy group, a methyl group, and a nitrile functionality, provides multiple points for molecular elaboration, making it an attractive scaffold for the synthesis of novel therapeutic agents. The development of a robust and scalable synthetic route is paramount for its widespread application in pharmaceutical research and development.

This technical guide provides a comprehensive overview of a scalable, multi-step synthesis of 6-Ethoxy-5-methylnicotinonitrile. The protocols detailed herein are designed to be adaptable from laboratory-scale synthesis to larger-scale production, with a focus on procedural safety, efficiency, and scalability. Each step is accompanied by expert insights into the rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the synthetic strategy.

Synthetic Strategy Overview

The most logical and scalable approach to 6-Ethoxy-5-methylnicotinonitrile involves a five-step sequence starting from the readily available 2-amino-5-methylpyridine. This strategy focuses on the sequential introduction of the required functional groups onto the pyridine ring.

Caption: Overall synthetic workflow for 6-Ethoxy-5-methylnicotinonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The initial step involves the nitration of 2-amino-5-methylpyridine. This reaction proceeds via an electrophilic aromatic substitution, where the nitro group is introduced at the 3-position. The amino group is subsequently converted to a hydroxyl group under the reaction conditions.

Protocol:

-

In a well-ventilated fume hood, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel. The dissolution is exothermic, so cooling in an ice bath is recommended.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at approximately 130°C.[1] Foaming will occur during the addition.

-

After the addition is complete, pour the hot reaction mixture onto crushed ice.

-

Adjust the pH of the resulting solution to 3-4 with aqueous ammonia.

-

Cool the mixture in a refrigerator to facilitate precipitation.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be recrystallized from hot water to yield pure 2-hydroxy-5-methyl-3-nitropyridine.

Quantitative Data:

| Reagent | Molar Equiv. | Amount for 10g of Starting Material |

| 2-Amino-5-methylpyridine | 1.0 | 10.0 g |

| Conc. Sulfuric Acid | - | ~4.6 mL (for dissolution) |

| Conc. Nitric Acid | ~2.2 | ~7.3 mL |

| Conc. Sulfuric Acid | - | ~7.3 mL (for nitrating mix) |

Causality and Insights:

-

The use of a high reaction temperature is crucial for this transformation, which involves both nitration and the conversion of the amino to a hydroxyl group.

-

Careful control of the addition of the nitrating mixture is necessary to manage the exothermic nature of the reaction and the accompanying foaming.

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine is converted to a chloro group, which serves as a good leaving group for the subsequent ethoxylation step. Thionyl chloride or phosphorus oxychloride are effective reagents for this transformation.

Protocol:

-

Suspend 2-hydroxy-5-methyl-3-nitropyridine in thionyl chloride in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.

-

Dilute the residue with water and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to afford 2-chloro-5-methyl-3-nitropyridine.

Quantitative Data:

| Reagent | Molar Equiv. | Amount for 10g of Starting Material |

| 2-Hydroxy-5-methyl-3-nitropyridine | 1.0 | 10.0 g |

| Thionyl Chloride | Excess | ~9.7 mL |

| DMF | Catalytic | A few drops |

Causality and Insights:

-

The use of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

-

This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

Step 3: Synthesis of 2-Ethoxy-5-methyl-3-nitropyridine

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an ethoxy group.

Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.

-

To this solution, add 2-chloro-5-methyl-3-nitropyridine.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel if necessary.

Quantitative Data:

| Reagent | Molar Equiv. | Amount for 10g of Starting Material |

| 2-Chloro-5-methyl-3-nitropyridine | 1.0 | 10.0 g |

| Sodium | ~1.1 | ~1.4 g |

| Anhydrous Ethanol | Excess | Sufficient to dissolve reagents |

Causality and Insights:

-

The use of anhydrous conditions is crucial to prevent the formation of the corresponding hydroxypyridine as a byproduct.

-

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of the chloride.

Step 4: Synthesis of 2-Ethoxy-3-methyl-5-aminopyridine